molecular formula C32H37NO6S B117204 (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid CAS No. 150399-22-7

(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid

Cat. No.: B117204
CAS No.: 150399-22-7
M. Wt: 563.7 g/mol
InChI Key: QQUXZUFSDIOIFJ-HTXNQAPBSA-N
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Description

  • SB-201993 is a small molecule drug developed by GlaxoSmithKline (GSK).
  • It acts as a leukotriene B4 receptor antagonist (LTB4R antagonist).
  • Leukotriene B4 (LTB4) and 12-®-hydroxy-5,8,10,14-eicosatetraenoic acid (12-®-HETE) are implicated in inflammatory diseases.
  • SB-201993 was designed as a ring-fused analog of LTB4.
  • It has demonstrated anti-inflammatory activity both in vitro and in vivo .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for SB-201993 are not readily available in the public domain.
    • Industrial production methods are proprietary information held by GSK.
  • Chemical Reactions Analysis

    • SB-201993 undergoes competitive antagonism of LTB4- and 12-®-HETE-induced responses.
    • It inhibits Ca2+ mobilization responses in human neutrophils and keratinocytes.
    • Weak LTD4-receptor binding affinity and inhibition of 5-lipoxygenase have also been observed.
    • Major products formed from its reactions are not explicitly documented.
  • Scientific Research Applications

    • SB-201993 has potential applications in:
      • Inflammation: Due to its anti-inflammatory activity.
      • Psoriasis: A skin disorder characterized by inflammation.
      • Rheumatic diseases: Conditions involving joint inflammation.
  • Mechanism of Action

    • SB-201993 exerts its effects by antagonizing LTB4 receptors.
    • It modulates molecular targets and pathways associated with inflammatory responses.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are not provided in the available data.
    • Identifying other compounds with similar mechanisms of action would require further research.

    Properties

    CAS No.

    150399-22-7

    Molecular Formula

    C32H37NO6S

    Molecular Weight

    563.7 g/mol

    IUPAC Name

    3-[[6-[(E)-2-carboxyethenyl]-5-[8-(4-methoxyphenyl)octoxy]pyridin-2-yl]methylsulfanylmethyl]benzoic acid

    InChI

    InChI=1S/C32H37NO6S/c1-38-28-15-12-24(13-16-28)9-6-4-2-3-5-7-20-39-30-18-14-27(33-29(30)17-19-31(34)35)23-40-22-25-10-8-11-26(21-25)32(36)37/h8,10-19,21H,2-7,9,20,22-23H2,1H3,(H,34,35)(H,36,37)/b19-17+

    InChI Key

    QQUXZUFSDIOIFJ-HTXNQAPBSA-N

    Isomeric SMILES

    COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)/C=C/C(=O)O

    SMILES

    COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)C=CC(=O)O

    Canonical SMILES

    COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)C=CC(=O)O

    Synonyms

    (E)-3-((((6-(2-carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid
    SB 201993
    SB-201993

    Origin of Product

    United States

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